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Cat. No.: B1684612 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the treatment of the Kasumi-1

acute myeloid leukemia (AML) cell line with the tyrosine kinase inhibitor (Z)-SU5614. This

document includes an overview of the biological context, detailed experimental protocols, and

expected outcomes based on available scientific literature.

Introduction
The Kasumi-1 cell line, established from a patient with AML, is characterized by the t(8;21)

chromosomal translocation, which results in the AML1-ETO fusion protein. This cell line also

harbors an activating N822K mutation in the c-Kit receptor tyrosine kinase. The constitutive

activation of c-Kit signaling is a key driver of proliferation and survival in these cells, making it a

prime therapeutic target.

(Z)-SU5614 is a small molecule inhibitor that targets several receptor tyrosine kinases,

including VEGFR-2, FLT3, and c-Kit. By inhibiting the kinase activity of the mutated c-Kit, (Z)-
SU5614 is expected to induce growth arrest and apoptosis in Kasumi-1 cells.[1] This makes it a

valuable tool for studying AML pathogenesis and for the preclinical evaluation of targeted

therapies.

Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1684612?utm_src=pdf-interest
https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://www.benchchem.com/product/b1684612?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12135675/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the expected quantitative data from treating Kasumi-1 cells

with (Z)-SU5614. These values are representative and may vary based on specific

experimental conditions.

Table 1: Effect of (Z)-SU5614 on Kasumi-1 Cell Viability

(Z)-SU5614 Concentration (µM) Cell Viability (%) after 72h

0 (Vehicle Control) 100

0.1 85

0.5 52

1.0 25

5.0 10

10.0 5

Note: The half-maximal inhibitory concentration (IC50) for (Z)-SU5614 in Kasumi-1 cells,

targeting the c-Kit receptor, has been determined to be in the nanomolar to low micromolar

range after a 72-hour incubation period.[2]

Table 2: Induction of Apoptosis in Kasumi-1 Cells by (Z)-SU5614

Treatment (48h) % Apoptotic Cells (Annexin V+)

Vehicle Control 5

(Z)-SU5614 (1 µM) 45

Table 3: Cell Cycle Analysis of Kasumi-1 Cells Treated with (Z)-SU5614

Treatment (48h)
% Cells in G0/G1
Phase

% Cells in S Phase
% Cells in G2/M
Phase

Vehicle Control 40 45 15

(Z)-SU5614 (1 µM) 65 25 10
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Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental

workflow for evaluating the effects of (Z)-SU5614 on Kasumi-1 cells.
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Figure 1: Targeted c-Kit signaling pathway in Kasumi-1 cells.
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Perform Assays
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Figure 2: Experimental workflow for evaluating (Z)-SU5614.

Experimental Protocols
Kasumi-1 Cell Culture

Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1%

penicillin-streptomycin.

Culture Conditions: Maintain cells in suspension at a density between 3 x 10^5 and 1 x 10^6

viable cells/mL in a humidified incubator at 37°C with 5% CO2.

Subculturing: Split the culture every 2-3 days by centrifuging the cells, removing the old

medium, and resuspending the cell pellet in fresh medium at the recommended seeding

density.

Preparation of (Z)-SU5614 Stock Solution
Solvent: Dissolve (Z)-SU5614 in dimethyl sulfoxide (DMSO) to create a high-concentration

stock solution (e.g., 10 mM).
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Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid

repeated freeze-thaw cycles.

Working Solutions: On the day of the experiment, dilute the stock solution in the complete

culture medium to the desired final concentrations. Ensure the final DMSO concentration in

the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control with the

same final DMSO concentration should be included in all experiments.

Cell Viability Assay (e.g., MTT or ATP-based assay)
Seeding: Seed Kasumi-1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100

µL/well).

Treatment: Add 100 µL of the working solutions of (Z)-SU5614 at various concentrations (in

duplicate or triplicate). Include a vehicle control (DMSO).

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add

MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read

absorbance, or add CellTiter-Glo reagent and read luminescence).

Data Analysis: Normalize the results to the vehicle control (set to 100% viability) and plot the

dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
Seeding: Seed Kasumi-1 cells in a 6-well plate at a density of 5 x 10^5 cells/mL.

Treatment: Treat the cells with the desired concentration of (Z)-SU5614 (e.g., 1 µM) and a

vehicle control.

Incubation: Incubate for 48 hours.

Staining: Harvest the cells by centrifugation, wash with cold PBS, and resuspend in Annexin

V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the

manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative

cells are considered early apoptotic, while Annexin V positive, PI positive cells are late

apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
Seeding and Treatment: Follow steps 1-3 of the apoptosis assay protocol.

Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing

gently. Store at -20°C overnight.

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in

a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the

dark.

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data can be

used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for c-Kit Phosphorylation
Seeding and Treatment: Seed Kasumi-1 cells and treat with (Z)-SU5614 (e.g., 1 µM) for a

shorter duration (e.g., 2-4 hours) to observe changes in signaling.

Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour. Incubate with a primary antibody against phospho-c-Kit (Tyr719) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an

enhanced chemiluminescence (ECL) substrate.
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Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped

and reprobed with an antibody against total c-Kit and a loading control such as GAPDH or ß-

actin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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